N-[5-(2,2-diethoxyethylamino)-6-oxo-1H-pyrimidin-2-yl]acetamide
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Overview
Description
N-[5-(2,2-diethoxyethylamino)-6-oxo-1H-pyrimidin-2-yl]acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an acetamide group and a diethoxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-diethoxyethylamino)-6-oxo-1H-pyrimidin-2-yl]acetamide typically involves the reaction of 2-amino-4,6-dihydroxypyrimidine with diethoxyethylamine and acetic anhydride. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,2-diethoxyethylamino)-6-oxo-1H-pyrimidin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxo derivatives with increased oxidation states.
Reduction: Formation of reduced derivatives with lower oxidation states.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[5-(2,2-diethoxyethylamino)-6-oxo-1H-pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. The diethoxyethylamino group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(diethylamino)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide
- 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
- N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide
Uniqueness
N-[5-(2,2-diethoxyethylamino)-6-oxo-1H-pyrimidin-2-yl]acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the diethoxyethylamino group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
CAS No. |
3005-74-1 |
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Molecular Formula |
C12H20N4O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[5-(2,2-diethoxyethylamino)-6-oxo-1H-pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C12H20N4O4/c1-4-19-10(20-5-2)7-13-9-6-14-12(15-8(3)17)16-11(9)18/h6,10,13H,4-5,7H2,1-3H3,(H2,14,15,16,17,18) |
InChI Key |
DXZDCSHGOGNCEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC1=CN=C(NC1=O)NC(=O)C)OCC |
Origin of Product |
United States |
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